molecular formula C20H19N3O4 B11295381 2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11295381
M. Wt: 365.4 g/mol
InChI Key: DFHBSSKSIKWRNK-UHFFFAOYSA-N
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Description

2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole derivative with phenoxyacetamide under suitable conditions, such as using a base like lutidine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer applications, it may inhibit key enzymes or receptors involved in cell proliferation and survival, such as EGFR and VEGFR-2. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the oxadiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C20H19N3O4/c1-3-11-21-18(24)13-26-17-10-5-4-9-16(17)19-22-20(27-23-19)14-7-6-8-15(12-14)25-2/h3-10,12H,1,11,13H2,2H3,(H,21,24)

InChI Key

DFHBSSKSIKWRNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NCC=C

Origin of Product

United States

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